molecular formula C16H14F3N3OS B2850297 3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile CAS No. 860609-29-6

3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile

Cat. No.: B2850297
CAS No.: 860609-29-6
M. Wt: 353.36
InChI Key: AIASOJCAFHTTEM-UHFFFAOYSA-N
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Description

3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is an organic compound characterized by a complex structure incorporating pyrimidine, sulfur, and cyanobenzene moieties Its molecular formula is C16H13F3N3OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Ring: : Starting from a simple amine and aldehyde, cyclization is achieved to form the basic pyrimidine structure.

  • Introduction of the Trifluoromethyl Group: : Electrophilic or nucleophilic substitution reactions often introduce the trifluoromethyl group.

  • Sulfanyl Group Addition: : Thiol compounds react with halogenated intermediates to introduce the sulfanyl group.

  • Benzene and Carbonitrile Incorporation: : Through a sequence of substitution and nucleophilic addition reactions, the benzene ring and nitrile group are integrated.

Industrial Production Methods

Industrial synthesis may involve more scalable methods, such as continuous flow reactions and optimized catalytic processes to ensure high yield and purity. Reaction conditions are meticulously controlled, including temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation, where the sulfur or other functional groups are oxidized to higher valence states.

  • Reduction: : Reduction reactions typically involve the nitrogenous or carbonyl components, leading to the formation of amines or alcohols.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings or the pyrimidine ring, altering its properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Reagents: : Halogenated solvents, strong acids or bases to facilitate substitution mechanisms.

Major Products Formed

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Amines, alcohols.

  • Substitution Products: : Derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In synthetic chemistry, it serves as an intermediate in the development of more complex molecules, particularly in pharmaceutical chemistry for drug discovery.

Biology and Medicine

It has potential bioactivity that is under investigation for therapeutic applications, including anticancer, antiviral, and antibacterial properties. Its ability to interact with specific enzymes and proteins is of high interest.

Industry

In the industrial sector, it could be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications, thanks to its robust and adaptable chemical structure.

Mechanism of Action

The compound's mechanism of action, particularly in biological systems, involves binding to molecular targets such as enzymes or receptors. The trifluoromethyl and sulfanyl groups enhance its ability to penetrate biological membranes and reach intracellular targets. Pathways often implicated include inhibition of enzyme activity or modulation of protein function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include those with trifluoromethyl-pyrimidine structures or cyanobenzene moieties. For instance:

  • 3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzoic acid

  • 3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzamide

Each of these compounds shares structural similarities but may vary in their reactivity and application due to the differences in functional groups

Hope this satisfies your curiosity and needs!

Properties

IUPAC Name

3-[[6-oxo-1-propyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3OS/c1-2-6-22-14(23)8-13(16(17,18)19)21-15(22)24-10-12-5-3-4-11(7-12)9-20/h3-5,7-8H,2,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIASOJCAFHTTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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